
(2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane is a chiral organic compound with a unique structure that includes an iodomethyl group and a methoxyphenyl group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylacetic acid and oxirane.
Formation of Oxane Ring: The oxane ring is formed through a cyclization reaction, often catalyzed by a Lewis acid such as boron trifluoride etherate.
Introduction of Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, using reagents like iodine and a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.
Oxidation Reactions: Products include oxides or ketones.
Reduction Reactions: Products include methyl derivatives.
Applications De Recherche Scientifique
(2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: The compound is employed in studies to understand biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-2-(Bromomethyl)-5-(2-methoxyphenyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,5R)-2-(Chloromethyl)-5-(2-methoxyphenyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2S,5R)-2-(Fluoromethyl)-5-(2-methoxyphenyl)oxane: Similar structure but with a fluoromethyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2S,5R)-2-(Iodomethyl)-5-(2-methoxyphenyl)oxane lies in its iodomethyl group, which imparts distinct reactivity and potential biological activity compared to its halogenated analogs. The presence of the iodomethyl group can influence the compound’s ability to participate in specific chemical reactions and interact with biological targets.
Propriétés
Formule moléculaire |
C13H17IO2 |
|---|---|
Poids moléculaire |
332.18 g/mol |
Nom IUPAC |
(2S,5R)-2-(iodomethyl)-5-(2-methoxyphenyl)oxane |
InChI |
InChI=1S/C13H17IO2/c1-15-13-5-3-2-4-12(13)10-6-7-11(8-14)16-9-10/h2-5,10-11H,6-9H2,1H3/t10-,11-/m0/s1 |
Clé InChI |
FOCYLUWGSQSJHT-QWRGUYRKSA-N |
SMILES isomérique |
COC1=CC=CC=C1[C@H]2CC[C@H](OC2)CI |
SMILES canonique |
COC1=CC=CC=C1C2CCC(OC2)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


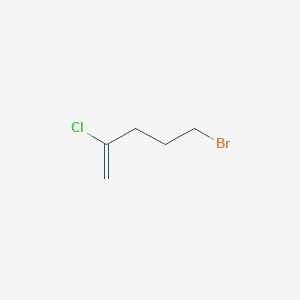
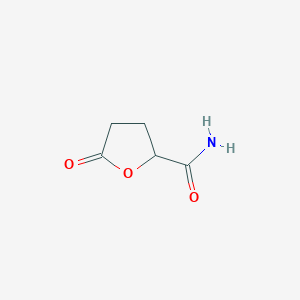
![9-(Propan-2-yl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13186814.png)
amine](/img/structure/B13186817.png)

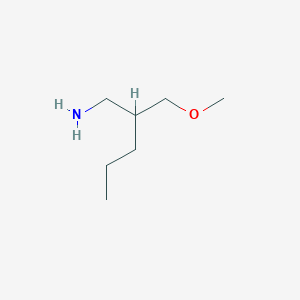
![Methyl 4-[3,5-bis(3-fluoro-4-methoxycarbonylphenyl)phenyl]-2-fluorobenzoate](/img/structure/B13186834.png)

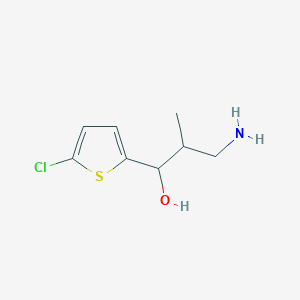
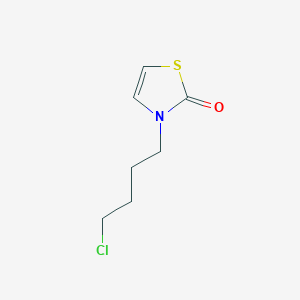
![tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13186868.png)
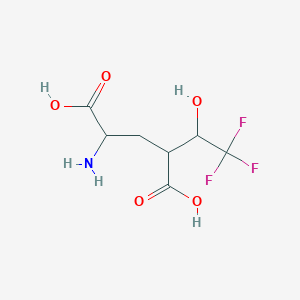
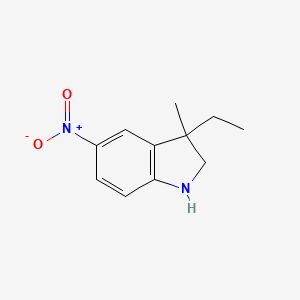
![Methyl 2-chloro-6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186896.png)
